NGD-4715

概述

描述

NGD-4715 是一种由 Neurogen 公司研发的化合物。它是一种选择性的非肽类黑素浓缩激素受体 1 拮抗剂。 该化合物在动物模型中显示出抗焦虑、抗抑郁和食欲抑制作用,并且已成功完成人类 I 期临床试验 .

准备方法

NGD-4715 的合成涉及多个步骤反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需的产品,具有高纯度和高产率 . 工业生产方法可能涉及将这些实验室程序扩大规模,同时确保安全、效率和成本效益。

化学反应分析

科学研究应用

NGD-4715 有多种科学研究应用:

化学: 它被用作模型化合物来研究黑素浓缩激素受体 1 拮抗剂的相互作用。

生物学: 它有助于了解黑素浓缩激素受体 1 在各种生理过程中的作用。

医学: 它在治疗焦虑、抑郁和肥胖方面具有潜在的治疗应用。

作用机制

NGD-4715 通过选择性结合并拮抗黑素浓缩激素受体 1 来发挥其作用。这种相互作用抑制受体活性,导致动物模型中焦虑、抑郁和食欲减少。 所涉及的分子靶点和通路包括中枢神经系统和各种神经递质系统 .

相似化合物的比较

NGD-4715 与其他黑素浓缩激素受体 1 拮抗剂(如 BMS-830216、GW-856464、ALB-127158 和 AMG 076)进行比较。虽然这些化合物具有相似的作用机制,但 this compound 在其特定的结合亲和力和药代动力学特性方面是独特的。 它在临床前和临床研究中显示出令人鼓舞的结果,使其成为进一步开发的潜在候选药物 .

生物活性

NGD-4715 is an investigational compound primarily developed as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has gained attention due to its potential application in treating obesity, as MCHR1 plays a significant role in regulating energy homeostasis and caloric intake.

This compound functions by blocking the MCHR1, which is implicated in various physiological processes, including appetite regulation and energy expenditure. The binding of melanin-concentrating hormone (MCH) to MCHR1 typically stimulates food intake and reduces energy expenditure. By antagonizing this receptor, this compound aims to reduce appetite and promote weight loss.

Signaling Pathways

The activation of MCHR1 leads to several intracellular signaling pathways:

- Gq Protein Coupling : Increases intracellular calcium levels.

- Gi/o Protein Coupling : Decreases cyclic adenosine monophosphate (cAMP) levels.

- MAPK Pathway Activation : Involves ERK phosphorylation, which is crucial for various cellular responses.

These pathways collectively contribute to the physiological effects observed with MCH signaling, such as increased food intake and decreased energy expenditure .

Preclinical Studies

Research indicates that this compound has shown effectiveness in reducing food intake in animal models. Studies have demonstrated that the selective blockade of MCHR1 can lead to significant weight loss in rodent models. For instance, the deletion of the MCH or MCHR1 gene in mice resulted in leaner phenotypes due to reduced feeding behavior and increased metabolic rates .

Clinical Trials

Initial Phase I clinical trials have reported that this compound is generally safe and well-tolerated across various doses. The studies focused on assessing the pharmacokinetics and pharmacodynamics of the compound, with results suggesting promising outcomes for further development .

Case Study 1: Rodent Model

In a study involving genetically modified mice lacking MCH or MCHR1, researchers observed:

- Weight Reduction : Significant decrease in body weight compared to wild-type controls.

- Increased Activity : Enhanced locomotor activity was noted, particularly on high-fat diets.

These findings underscore the potential of this compound in modulating energy balance through MCHR1 antagonism .

Case Study 2: Human Trials

In clinical settings, this compound has been evaluated for its safety profile:

- Tolerance Levels : Participants tolerated the drug well with minimal adverse effects reported.

- Dosage Escalation Studies : Ongoing studies are investigating optimal dosing strategies for effective weight management .

Data Summary

| Parameter | Findings |

|---|---|

| Compound Name | This compound |

| Target | Melanin-concentrating hormone receptor 1 |

| Mechanism | Antagonist |

| Primary Indication | Obesity |

| Safety Profile | Well-tolerated in Phase I trials |

| Key Findings | Reduced food intake; increased activity |

Future Directions

Research into this compound continues with a focus on its long-term efficacy and safety in larger populations. The ongoing studies aim to refine dosage recommendations and explore potential applications beyond obesity treatment, given the broader implications of MCH signaling in metabolic disorders.

属性

IUPAC Name |

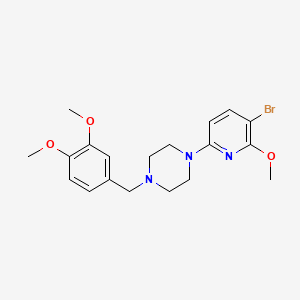

1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYVNYLCIABRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432090 | |

| Record name | NGD-4715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476322-70-0 | |

| Record name | NGD-4715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。